molecular formula C5H11ClO3S B2820598 2-Propoxyethane-1-sulfonyl chloride CAS No. 1341901-07-2

2-Propoxyethane-1-sulfonyl chloride

Cat. No. B2820598
CAS RN: 1341901-07-2
M. Wt: 186.65
InChI Key: DTVZZBZHGPURPI-UHFFFAOYSA-N
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Description

2-Propoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClO3S . It has a molecular weight of 186.66 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 2-Propoxyethane-1-sulfonyl chloride, can be achieved through various methods. One such method involves the chlorosulfonation of S-alkyl isothiourea salts . This process is environmentally friendly and yields diverse sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of 2-Propoxyethane-1-sulfonyl chloride is represented by the InChI code: 1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 .


Chemical Reactions Analysis

Sulfonyl chlorides, including 2-Propoxyethane-1-sulfonyl chloride, are known to undergo various chemical reactions. They can react with nucleophilic reagents such as water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .


Physical And Chemical Properties Analysis

2-Propoxyethane-1-sulfonyl chloride is a compound with a molecular weight of 186.66 . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) .

Mechanism of Action

The mechanism of action of sulfonyl chlorides involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

As with many chemical compounds, 2-Propoxyethane-1-sulfonyl chloride should be handled with care. Detailed safety information and potential hazards can be found in its MSDS .

Future Directions

The future directions of research involving 2-Propoxyethane-1-sulfonyl chloride could involve exploring new synthesis methods and reactions. For instance, the synthesis of sulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is a promising area of research .

properties

IUPAC Name

2-propoxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZZBZHGPURPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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